

AZD3839 free base selectivity for BACE1 vs BACE2

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Compound of Interest		
Compound Name:	AZD3839 free base	
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An In-depth Technical Guide on the Selectivity of AZD3839 (Lanabecestat) for BACE1 vs. BACE2

Introduction

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a primary therapeutic target for Alzheimer's disease.[1][2][3] As an aspartic protease, BACE1 initiates the amyloidogenic pathway by cleaving the Amyloid Precursor Protein (APP), leading to the formation of amyloid-beta (Aβ) peptides, which are central to the pathophysiology of Alzheimer's.[1][2] Its close homolog, BACE2, shares approximately 59% sequence homology with BACE1 but has distinct physiological roles, including processing of substrates involved in pigmentation and glucose homeostasis.[4][5][6] Consequently, the development of BACE1 inhibitors with high selectivity over BACE2 is critical to minimize potential off-target side effects. AZD3839 (also known as Lanabecestat) is a potent, brain-permeable BACE1 inhibitor that was advanced into clinical trials.[1][2] This document provides a detailed technical overview of its selectivity profile, focusing on BACE1 versus BACE2, supported by quantitative data and experimental methodologies.

Quantitative Selectivity Profile of AZD3839

AZD3839 demonstrates a clear preferential inhibition of BACE1 over BACE2. The inhibitory activity, expressed as the inhibition constant (K_i), was determined through in vitro enzymatic assays. The compound also shows high selectivity against other related aspartic proteases, such as Cathepsin D.[1][2][7] The cellular potency of AZD3839 was further confirmed by



measuring the reduction of BACE1 cleavage products, A β 40 and soluble APP β (sAPP β), in various cell lines.[4][8]

Target	Parameter	Value	Reference
Human BACE1	Ki	26.1 nM	[7][8]
Human BACE2	Ki	372 nM	[7]
Human Cathepsin D	Ki	>25,000 nM	[7]
Selectivity Ratio	BACE2 K _i / BACE1 K _i	~14-fold	[1][2][4][7][9]
Selectivity Ratio	Cathepsin D K _i / BACE1 K _i	>960-fold	[9]
Cellular Activity			
Aβ40 Reduction (SH-SY5Y cells)	IC50	4.8 nM	[4][8]
sAPPβ Reduction (SH-SY5Y cells)	IC50	16.7 nM	[4][8]

Experimental Protocols

The quantitative data presented were generated using standardized and robust biochemical and cellular assays.

Enzymatic Inhibition Assay (Biochemical FRET Assay)

The determination of K_i values for BACE1 and BACE2 was performed using a biochemical Fluorescence Resonance Energy Transfer (FRET) assay.[1][2][7]

 Principle: The assay utilizes a synthetic peptide substrate that mimics the BACE1 cleavage site in APP. This peptide is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the proximity of the quencher to the fluorophore suppresses the fluorescence signal. When BACE1 or BACE2 cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.



· Methodology:

- Recombinant human BACE1 or BACE2 enzyme is incubated in a buffer system optimized for protease activity.
- Serial dilutions of AZD3839 (dissolved in DMSO) are added to the enzyme solution and pre-incubated.
- The FRET peptide substrate is added to initiate the enzymatic reaction.
- The increase in fluorescence intensity over time is monitored using a plate reader.
- The rate of reaction is calculated from the linear phase of the fluorescence curve.
- Inhibitory concentrations (IC₅₀) are determined by plotting the reaction rate against the inhibitor concentration.
- The IC₅₀ values are then converted to inhibition constants (K_i) using the Cheng-Prusoff equation, which accounts for the substrate concentration used in the assay.

Cellular Aβ and sAPPβ Reduction Assay

To confirm the inhibitory activity of AZD3839 in a physiological context, cell-based assays were conducted using human neuroblastoma (SH-SY5Y) cells, which endogenously express APP and BACE1.[1][4][8]

- Principle: This assay measures the ability of the inhibitor to cross the cell membrane and engage with BACE1 inside the cell, thereby reducing the production and secretion of Aβ and sAPPβ into the culture medium.
- Methodology:
 - Human SH-SY5Y cells are cultured in multi-well plates until they reach a desired confluency.
 - The culture medium is replaced with fresh medium containing serial dilutions of AZD3839.

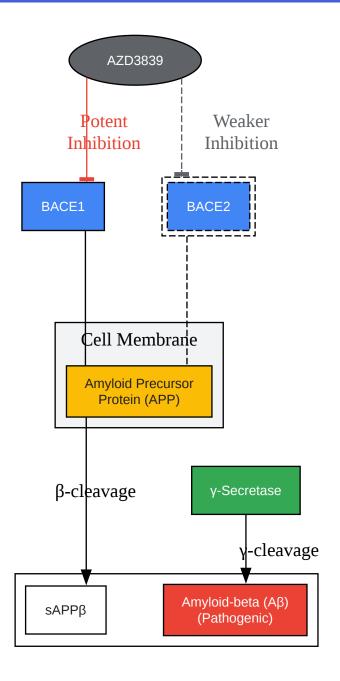


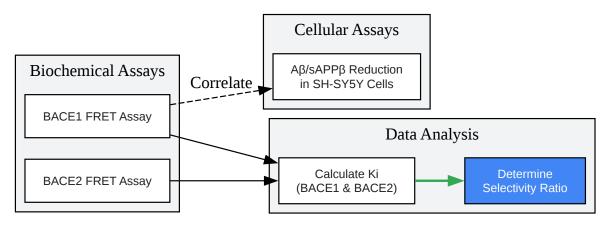
- Cells are incubated with the compound for a defined period (e.g., 24 hours) to allow for BACE1 inhibition and subsequent reduction in APP processing.
- After incubation, the cell culture supernatant is collected.
- The concentrations of secreted Aβ40 and sAPPβ in the supernatant are quantified using highly sensitive immunoassays, such as Meso Scale Discovery (MSD) or Enzyme-Linked Immunosorbent Assay (ELISA).
- The IC₅₀ value is calculated by plotting the percentage of Aβ or sAPPβ reduction against the concentration of AZD3839.

Visualizations Amyloidogenic Pathway and BACE Inhibition

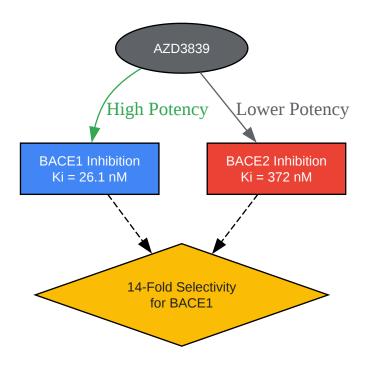
The following diagram illustrates the role of BACE1 in the amyloidogenic pathway and the mechanism of inhibition by AZD3839. BACE2 can also cleave APP, but at different sites, and is less efficiently inhibited by the compound.











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